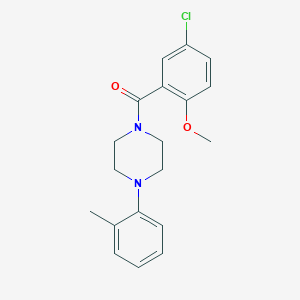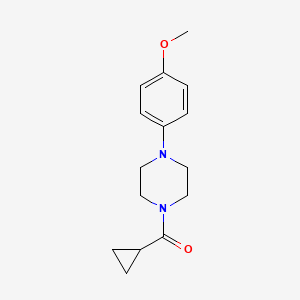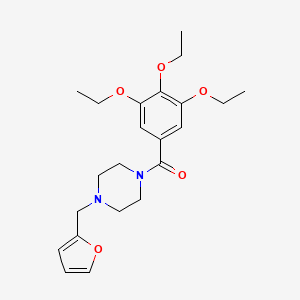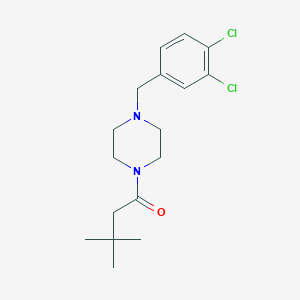
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine, also known as CMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazines, which are organic compounds that have a wide range of biological activities.
Mecanismo De Acción
The precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which could explain its effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a wide range of physiological and behavioral processes, including locomotor activity, anxiety-like behavior, cognitive function, and pain perception. These effects are thought to be mediated by the modulation of neurotransmitter systems in the brain, as well as the activation of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is its high selectivity for certain receptors in the brain, which allows for precise modulation of specific neural circuits. This could be useful for studying the role of these circuits in various physiological and pathological processes. However, one of the limitations of this compound is its complex synthesis method, which limits its availability and applicability in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods that could increase the availability and accessibility of this compound. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. These receptors are involved in a wide range of physiological and pathological processes, and their modulation by this compound could provide insights into the underlying mechanisms of these processes.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-5-3-4-6-17(14)21-9-11-22(12-10-21)19(23)16-13-15(20)7-8-18(16)24-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPICKYATNWUDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)





![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)


![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4429772.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)